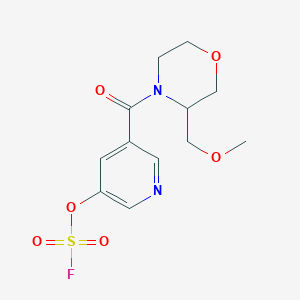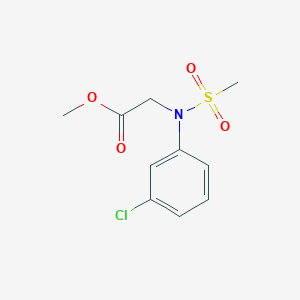
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as chlorimuron-ethyl, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the sulfonylurea family of herbicides, which are known for their high selectivity and low toxicity. Chlorimuron-ethyl has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate involves the reaction of 3-chloroaniline with methylsulfonyl chloride to form N-(3-chlorophenyl)-N-methylsulfonylamine, which is then reacted with glycine methyl ester to form the final product.
Starting Materials
3-chloroaniline, methylsulfonyl chloride, glycine methyl este
Reaction
Step 1: 3-chloroaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form N-(3-chlorophenyl)-N-methylsulfonylamine., Step 2: N-(3-chlorophenyl)-N-methylsulfonylamine is then reacted with glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate., Step 3: The final product is purified by recrystallization or column chromatography.
Wirkmechanismus
Chlorimuron-ethyl works by inhibiting the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of the branched-chain amino acids isoleucine, leucine, and valine. By inhibiting ALS, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl disrupts the normal growth and development of the targeted weeds, ultimately leading to their death.
Biochemische Und Physiologische Effekte
Chlorimuron-ethyl has been found to have minimal impact on non-target organisms, including animals and humans. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it can have some impact on soil microorganisms and aquatic organisms, particularly in high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorimuron-ethyl is a widely used herbicide that has been extensively studied in laboratory experiments. Its high selectivity and low toxicity make it a popular choice for weed control in many crops. However, its effectiveness can be reduced in certain conditions, such as high soil pH or low soil moisture. Additionally, its use can lead to the development of herbicide-resistant weeds, which can be a significant challenge for farmers.
Zukünftige Richtungen
There are many potential future directions for research on Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl. One area of interest is the development of new formulations or delivery methods that can improve its effectiveness in challenging conditions. Another area of interest is the study of its impact on soil microorganisms and the development of strategies to mitigate any negative effects. Additionally, there is ongoing research into the development of herbicide-resistant crops that can be used in conjunction with Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl to provide more effective weed control. Overall, Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinateethyl is a widely used herbicide that has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Chlorimuron-ethyl has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been found to be effective against a wide range of broadleaf weeds, including pigweed, ragweed, and morning glory. Its selectivity and low toxicity make it a popular choice for weed control in many crops, including soybeans, cotton, and peanuts.
Eigenschaften
IUPAC Name |
methyl 2-(3-chloro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-4-8(11)6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCWMWNAVMQGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


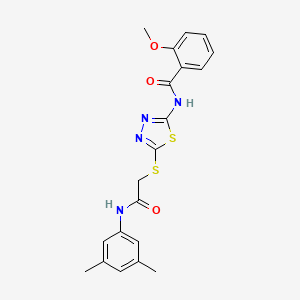
![4-benzyl-1-(1H-indol-3-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2853531.png)
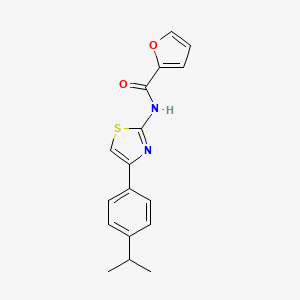
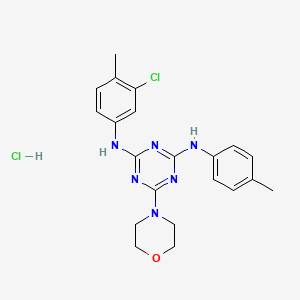
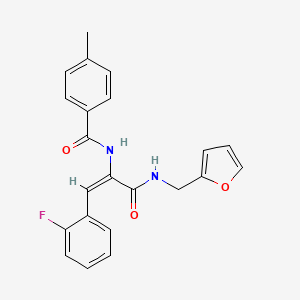
![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecan-10-one](/img/structure/B2853539.png)
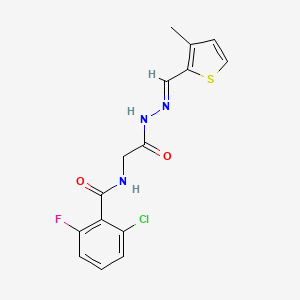
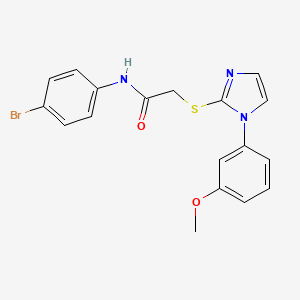
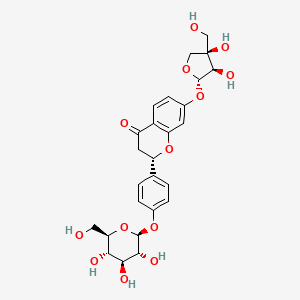
![3-[(4-fluorobenzyl)sulfonyl]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole](/img/structure/B2853545.png)
![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)
![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)
